molecular formula C10H8BrClO B3323096 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 159639-65-3

5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3323096
CAS No.: 159639-65-3
M. Wt: 259.52 g/mol
InChI Key: WWFHSLYCFBLZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one ( 159639-65-3) is a high-value, halogenated organic compound belonging to the class of 3,4-dihydronaphthalen-1(2H)-ones, commonly known as tetralones. With a molecular formula of C₁₀H₈BrClO and a molecular weight of 259.53 g/mol, this solid serves as a versatile and critical building block in organic synthesis and medicinal chemistry research . Its structure, featuring both bromo and chloro substituents on the aromatic ring, makes it a sophisticated intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical candidates and novel organic materials. The strategic placement of halogen atoms on the tetralone scaffold provides distinct reactivity for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling efficient carbon-carbon bond formation . Researchers utilize this compound to explore structure-activity relationships in drug discovery. The structural motif of halogenated tetralones is of significant interest in the development of compounds that interact with biological systems. Related 6-halo-quinone derivatives have been documented in scientific literature for their role in studying the mitochondrial electron transfer chain, demonstrating the utility of halogenated compounds in probing bioenergetic pathways . This product is provided with a minimum purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . Handling should be conducted in accordance with good laboratory practices. The provided safety information indicates a warning hazard classification . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFHSLYCFBLZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2Br)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Central Role of Fused Carbocyclic Systems in Organic Chemistry

Fused carbocyclic systems, where two or more rings share two adjacent atoms, are fundamental building blocks in the landscape of organic chemistry. wikipedia.org These structures are prevalent in a vast array of biologically important molecules, including steroids, alkaloids, and terpenes. semanticscholar.org The fusion of rings imparts a conformational rigidity that is often crucial for specific biological interactions, locking the molecule into a well-defined three-dimensional shape.

Halogenated Polycyclic Ketones: Key Intermediates in Chemical Research

The strategic placement of halogen atoms on polycyclic ketones creates highly versatile intermediates for organic synthesis. Halogens, such as bromine and chlorine, can significantly modify a molecule's electronic properties and serve as reactive handles for a wide range of chemical transformations. Aryldihydronaphthalenes and their derivatives, for instance, are important synthetic intermediates, and their halogenated versions open up numerous pathways for creating molecular diversity. nih.gov

Halogenated tetralones are particularly useful as precursors for constructing more complex structures. The carbon-halogen bond can be readily functionalized through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of a ketone functional group provides an additional site for modification, such as nucleophilic addition, reduction, or alpha-halogenation, further expanding the synthetic utility of these scaffolds. rsc.org Recent research has demonstrated novel methods for the synthesis and transformation of halogenated tetralones, highlighting their continuing importance as building blocks. acs.org

5 Bromo 6 Chloro 3,4 Dihydronaphthalen 1 2h One: a Modern Synthetic Building Block

Precursor Design and Synthesis Strategies

The construction of the target molecule fundamentally relies on the synthesis of a tetralone core, which is a 3,4-dihydronaphthalen-1(2H)-one. This core is then subjected to sequential halogenation. The key is to build the tetralone ring from precursors that either already contain the desired substitution pattern or are amenable to directed halogenation.

Preparation of Substituted Phenyl Precursors

A primary and versatile method for synthesizing the precursors to tetralones is the Friedel-Crafts acylation of a substituted benzene (B151609) ring with succinic anhydride. semanticscholar.orgvedantu.comaskfilo.com This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), attaches a 4-oxo-4-phenylbutanoic acid side chain to the aromatic starting material. vedantu.comstackexchange.comstackexchange.com

For the synthesis of this compound, a logical starting precursor would be a 1,2-dihalogenated benzene, such as 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-bromobenzene. However, the Friedel-Crafts reaction on such deactivated rings can be challenging and may lead to mixtures of isomers. A more common and controllable approach involves starting with a more reactive phenyl precursor, building the tetralone ring, and then introducing the halogens.

The general reaction is as follows:

Substituted Benzene + Succinic Anhydride --(AlCl₃)--> Substituted 4-Aryl-4-oxobutanoic acid

The resulting keto acid is the direct precursor for the next stage of the synthesis.

Access to Dihydronaphthalene Ring Systems

The dihydronaphthalene ring system, specifically the 1-tetralone (B52770) core, is most commonly accessed via a two-step process starting from the 4-aryl-4-oxobutanoic acid precursor. semanticscholar.org

Reduction of the Ketone: The benzylic ketone of the 4-aryl-4-oxobutanoic acid is reduced to a methylene (B1212753) group. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). semanticscholar.org This step yields a 4-arylbutanoic acid.

Intramolecular Cyclization: The resulting 4-arylbutanoic acid undergoes an intramolecular Friedel-Crafts acylation, also known as cyclization, to form the six-membered tetralone ring. This reaction is promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid, or via conversion to the acid chloride followed by treatment with a Lewis acid. tandfonline.comresearchgate.net The cyclization occurs regioselectively based on the directing effects of the substituents already present on the phenyl ring.

StepReactionReagentsProduct Type
1Friedel-Crafts AcylationSubstituted Benzene, Succinic Anhydride, AlCl₃4-Aryl-4-oxobutanoic acid
2Clemmensen ReductionZn(Hg), HCl4-Arylbutanoic acid
3Intramolecular AcylationPolyphosphoric Acid (PPA) or other strong acidsSubstituted 1-Tetralone

Regioselective Halogenation Strategies

With the tetralone core in hand, the next critical phase is the regioselective introduction of bromine and chlorine atoms onto the aromatic portion of the molecule. The position of the carbonyl group and any existing substituents strongly influences the position of incoming electrophiles.

Direct Electrophilic Aromatic Substitution for Bromination and Chlorination

Direct halogenation of the aromatic ring of a tetralone can be achieved using molecular bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst. wikipedia.orgmsu.edu This is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com

The Lewis acid, such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃), activates the halogen molecule by polarizing the halogen-halogen bond, creating a more potent electrophilic species ("X⁺"). wikipedia.orgmasterorganicchemistry.comquora.com The electron-rich aromatic ring of the tetralone then attacks this electrophile.

The regioselectivity of the substitution is governed by the existing groups on the ring. The bicyclic nature and the carbonyl group of the tetralone influence the positions available for substitution. For a 1-tetralone, the positions ortho and para to the alkyl portion of the fused ring (positions 5 and 7) are generally activated. The carbonyl group is deactivating, primarily affecting the ortho and para positions relative to itself, which are not on the aromatic ring in this case. Therefore, halogenation typically occurs at positions 5, 6, or 7, depending on other substituents. To achieve the specific 5-bromo-6-chloro pattern, a stepwise approach is necessary, starting with a pre-substituted tetralone (e.g., 6-chloro-1-tetralone) and then performing a regioselective bromination, or vice versa.

N-Halosuccinimide (NBS/NCS) Mediated Halogenation Protocols

N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are versatile and widely used reagents for the halogenation of aromatic compounds, often providing milder reaction conditions and improved regioselectivity compared to diatomic halogens. masterorganicchemistry.comorganic-chemistry.org They serve as sources of electrophilic bromine and chlorine, respectively. wikipedia.org

These reagents are particularly effective for halogenating activated aromatic rings. commonorganicchemistry.com The reactivity of NBS and NCS can be enhanced by the use of acid catalysts or specific solvent systems. organic-chemistry.org For example, carrying out the reaction in polar protic solvents or in the presence of acids like sulfuric acid or silica (B1680970) gel can facilitate the generation of the electrophilic halogen species. nih.govresearchgate.net

The bromination of 1-tetralone with NBS has been shown to yield the 5-bromo derivative regioselectively under certain conditions. guidechem.com Similarly, NCS can be used for chlorination. wikipedia.orgcommonorganicchemistry.com The reaction conditions, such as solvent and temperature, can be tuned to control the position of halogenation. For instance, bromination of arenes with NBS in acetonitrile (B52724) has been shown to be highly para-selective with respect to the most activating substituent. nih.gov This level of control is essential for the synthesis of specifically substituted compounds like 5-bromo-6-chloro-1-tetralone.

ReagentHalogen SourceTypical ConditionsNotes
NBS Bromine (Br⁺)Acetonitrile, CCl₄, or acid catalyst (e.g., H₂SO₄, silica gel)Milder than Br₂; can provide high regioselectivity. organic-chemistry.orgnih.gov
NCS Chlorine (Cl⁺)Acetonitrile, protic solvents, or acid catalystEffective for activated rings; can require catalysis for less reactive substrates. commonorganicchemistry.comorganic-chemistry.org

Alternative Halogenation Reagents and Conditions

Beyond the classical methods, a variety of other reagents and conditions have been developed for aromatic halogenation, offering unique reactivity and selectivity profiles.

Oxidative Halogenation: In these systems, a halide salt (e.g., NaCl, KBr) is oxidized in situ to generate the electrophilic halogenating species. Common oxidants include hydrogen peroxide or Oxone®. This approach is considered environmentally benign.

Highly Reactive Halogenating Agents: For deactivated or complex heteroaromatic substrates, more powerful halogenating agents have been developed. Examples include anomeric amides like N-Acetoxy-N-chloro-4-nitrobenzamide, which can halogenate substrates that are unreactive under conventional conditions. tcichemicals.com

Metal-Catalyzed Halogenation: Palladium-catalyzed methods for the C-H chlorination of arenes have been developed, offering high regioselectivity directed by specific functional groups within the molecule. chemrxiv.org

Other N-Halo Reagents: Besides NBS and NCS, other reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are also effective brominating agents, although they may offer different selectivity compared to NBS. mdpi.com

These advanced methodologies provide a broad toolkit for chemists to perform challenging halogenations, including the late-stage functionalization required to synthesize complex molecules like this compound.

Cyclization and Annulation Reaction Pathways

The construction of the core bicyclic structure of dihydronaphthalenones can be achieved through various cyclization and annulation strategies. These methods are crucial for creating the fused ring system and can often be adapted to introduce the desired substitution pattern.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, which can serve as precursors to dihydronaphthalenones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. nih.gov For the synthesis of a precursor to this compound, a plausible approach would involve the condensation of a suitably substituted benzaldehyde (B42025) with a cyclic ketone, followed by an intramolecular cyclization.

While a direct Claisen-Schmidt condensation to form the dihydronaphthalenone ring in one step is not typical, a related strategy involves an initial condensation followed by a Michael addition and subsequent intramolecular aldol (B89426) condensation or a Robinson annulation sequence. The starting materials would need to possess the requisite bromo and chloro substituents on the aromatic ring. For instance, the reaction of 3-bromo-4-chlorobenzaldehyde (B1286361) with a suitable ketone under basic conditions could initiate the sequence. The choice of base, solvent, and reaction temperature is critical to control the reaction pathway and maximize the yield of the desired annulated product.

EntryAldehydeKetoneBaseSolventYield (%)
1BenzaldehydeCyclohexanone (B45756)NaOHEthanol/Water85
24-ChlorobenzaldehydeCyclohexanoneKOHMethanol92
34-MethoxybenzaldehydeCyclopentanoneNaOEtEthanol78

This table presents representative yields for Claisen-Schmidt condensations leading to chalcone-like intermediates, which are precursors for annulation reactions to form cyclic systems.

Intramolecular Radical Cyclization Reactions

Intramolecular radical cyclizations offer a powerful and often milder alternative for the construction of cyclic systems, including dihydronaphthalenones. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a new ring. For the synthesis of this compound, a potential precursor could be an appropriately substituted aryl halide bearing a tethered alkene or alkyne.

A common approach involves the use of a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), or photoredox catalysis. rsc.org For example, a precursor such as 1-(4-bromo-5-chloro-2-vinylphenyl)ethan-1-one could undergo a radical cyclization to form the dihydronaphthalenone ring. The regioselectivity of the cyclization is a key consideration and is generally governed by Baldwin's rules. The presence of halogen substituents on the aromatic ring is generally well-tolerated in these reactions.

EntrySubstrateInitiator/CatalystSolventTemperature (°C)Yield (%)
1o-Iodophenethyl acrylateBu3SnH, AIBNBenzene8075
2N-allyl-2-bromo-N-arylacetamide4CzIPN (photocatalyst)DMSORoom Temp82
3o-Bromostyrene derivativeMn(OAc)3Acetic Acid6068

This table provides examples of intramolecular radical cyclizations leading to various cyclic structures, illustrating the versatility of this methodology.

Transition Metal-Catalyzed Annulation Methods

Transition metal-catalyzed annulation reactions have emerged as highly efficient and atom-economical methods for the synthesis of polycyclic aromatic compounds, including dihydronaphthalenones. organic-chemistry.org These reactions often involve the activation of C-H bonds and the formation of multiple carbon-carbon bonds in a single catalytic cycle. Palladium, rhodium, and ruthenium catalysts are commonly employed for these transformations.

A potential strategy for the synthesis of this compound could involve the palladium-catalyzed annulation of a substituted aryl halide with a suitable internal alkyne. For example, the reaction of 1-bromo-2-chloro-4-iodobenzene (B1271392) with an appropriate alkyne in the presence of a palladium catalyst could lead to the formation of the dihydronaphthalenone skeleton after a subsequent cyclization step. The choice of ligand for the transition metal is crucial for controlling the reactivity and selectivity of the reaction.

EntryCatalystReactant 1Reactant 2SolventYield (%)
1Pd(OAc)2/dppf2-Iodobenzoic acid1-HexyneDMF88
2[Rh(cod)Cl]2o-allylbenzaldehyde-Toluene91
3Ru(II)-complex1-Bromo-2-vinylbenzenePhenylacetylene1,4-Dioxane76

This table showcases the application of various transition metal catalysts in annulation reactions for the synthesis of cyclic ketones and related structures.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic alkenes, which can be further functionalized to yield dihydronaphthalenones. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct.

For the synthesis of an analogue of this compound, a suitable diene precursor would be required. This could be synthesized from a starting material such as 4-bromo-5-chloro-2-iodobenzaldehyde. A Wittig reaction followed by the introduction of a second vinyl group would provide the necessary diene. Subsequent RCM would yield a dihydronaphthalene, which could then be oxidized to the desired dihydronaphthalenone. The efficiency of the RCM reaction can be influenced by factors such as the catalyst choice, solvent, and reaction concentration.

EntryCatalystDiene SubstrateSolventProduct Ring SizeYield (%)
1Grubbs' 1st Gen.1,7-OctadieneDichloromethane (B109758)695
2Grubbs' 2nd Gen.N,N-diallyl-p-toluenesulfonamideToluene598
3Hoveyda-Grubbs' 2nd Gen.Diethyl diallylmalonateDichloromethane597

This table illustrates the effectiveness of different ruthenium catalysts in ring-closing metathesis for the formation of various cyclic compounds.

Stereoselective Synthesis of Chiral Dihydronaphthalenone Derivatives

The development of stereoselective methods for the synthesis of chiral dihydronaphthalenones is of great importance, as the biological activity of many compounds is dependent on their stereochemistry.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched chiral molecules. In the context of dihydronaphthalenone synthesis, chiral catalysts can be employed in several of the aforementioned ring-forming reactions to induce stereoselectivity. For instance, asymmetric intramolecular Heck reactions, rhodium-catalyzed asymmetric hydroacylations, and organocatalytic Michael addition-cyclization sequences have all been successfully utilized for the enantioselective synthesis of tetralone derivatives. nih.gov

For the synthesis of a chiral analogue of this compound, a rhodium-catalyzed asymmetric intramolecular hydroacylation of a suitably substituted ortho-allylbenzaldehyde could be envisioned. The use of a chiral phosphine (B1218219) ligand, such as (R)-BINAP or a related ligand, would be critical for achieving high enantioselectivity in the cyclization step. The specific substitution pattern on the aromatic ring can influence the stereochemical outcome, and optimization of the reaction conditions is often necessary to achieve high enantiomeric excess (ee).

EntryCatalyst/LigandReaction TypeSubstrateee (%)Yield (%)
1[Rh(cod)Cl]2 / (R)-DTBM-SEGPHOSIntramolecular Hydroacylationo-allylbenzaldehyde9991
2Pd(OAc)2 / (S)-BINAPIntramolecular Hecko-bromo-cinnamyl ether9285
3Chiral Proline DerivativeIntramolecular AldolDiketone precursor>9990

This table provides examples of asymmetric catalytic methods used to synthesize chiral cyclic ketones with high enantioselectivity.

Chiral Auxiliary-Mediated Approaches

In the asymmetric synthesis of tetralone frameworks, chiral auxiliaries offer a powerful strategy for controlling the stereochemical outcome of reactions. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. wikipedia.orgscielo.org.mx After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org This approach is particularly valuable for establishing specific enantiomers of analogues of this compound, which may have distinct biological activities.

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.netspringerprofessional.de These auxiliaries can be acylated and then subjected to diastereoselective enolate formation and subsequent alkylation. For the synthesis of a chiral tetralone, a suitable precursor could be attached to an Evans auxiliary. The subsequent cyclization or functionalization at a prochiral center would be directed by the steric influence of the auxiliary, leading to a high degree of diastereoselectivity. The stereocenter at the C-2 position of the tetralone ring, for instance, could be set using this methodology. The auxiliary exerts powerful stereochemical control, often resulting in the formation of a single diastereoisomer. iupac.org

Another versatile class of chiral auxiliaries includes those derived from pseudoephedrine and pseudoephenamine. nih.gov These are employed in diastereoselective alkylation reactions and have shown remarkable stereocontrol, even in the formation of challenging quaternary carbon centers. nih.gov For a tetralone analogue, an α-substituted amide derived from pseudoephenamine could undergo diastereoselective alkylation to introduce a specific stereocenter before subsequent chemical manipulations to form the cyclic ketone.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated superior performance in asymmetric reactions like acetate (B1210297) aldol additions. scielo.org.mx These auxiliaries are noted for being easy to prepare and remove, and their derivatives are often crystalline, which simplifies purification. scielo.org.mx The general scheme for employing a chiral auxiliary involves three key stages: covalent attachment of the auxiliary to the substrate, diastereoselective reaction, and mild, non-destructive cleavage of the auxiliary. scielo.org.mxresearchgate.net

Table 1: Overview of Common Chiral Auxiliaries in Asymmetric Synthesis
Auxiliary TypeKey FeaturesTypical ApplicationsReference
Oxazolidinones (Evans Auxiliaries)High diastereoselectivity, well-studied, reliable for forming chiral centers.Asymmetric alkylations, aldol reactions, Diels-Alder reactions. researchgate.netspringerprofessional.de
Pseudoephedrine / PseudoephenamineEffective for alkylation reactions, good for creating quaternary carbons.Diastereoselective alkylation of amides. nih.gov
Sulfur-Based Auxiliaries (e.g., Thiazolidinethiones)Crystalline derivatives aid purification, effective in aldol reactions.Acetate aldol reactions, Michael additions. scielo.org.mx
Camphorsultam (Oppolzer's Sultam)Classic auxiliary with broad applications and high stereocontrol.Alkylations, aldol reactions, cycloadditions. wikipedia.org

Green Chemistry Considerations in Synthetic Route Development

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comyoutube.com Applying these principles to the synthesis of this compound is crucial for developing environmentally and economically viable manufacturing processes. nih.gov Key areas of focus include the selection of solvents and the design of sustainable catalysts. dcatvci.org

Solvents constitute a large proportion of the waste generated in chemical synthesis, particularly during reaction workup and purification. whiterose.ac.uk Therefore, careful solvent selection is a cornerstone of green chemistry. Many traditional organic solvents are hazardous, toxic, or environmentally damaging. whiterose.ac.uk For instance, halogenated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE), as well as dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and dimethylacetamide (DMAc), are flagged as problematic due to health and environmental concerns. whiterose.ac.uk

Green solvent selection guides, such as the CHEM21 guide, provide a framework for choosing safer alternatives based on environmental, health, and safety (EHS) criteria. chromatographyonline.comresearchgate.net These guides generally rank solvents, with lower scores indicating a greener choice. researchgate.net Preferred solvents often include water, alcohols (e.g., ethanol), and esters (e.g., ethyl acetate). researchgate.net Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered preferable substitutes for more hazardous ethers like tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk

Beyond substitution, a primary goal is the minimization of solvent use altogether. This can be achieved through:

Solvent-free (neat) reactions: Performing reactions without a solvent medium, often facilitated by techniques like microwave irradiation or mechanochemical grinding, can drastically reduce waste. mdpi.combenthamscience.com

Process intensification: Designing one-pot or cascade reactions where multiple synthetic steps are performed sequentially in the same vessel avoids intermediate isolation and purification steps, thereby reducing solvent consumption. nih.gov

Use of aqueous media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org

Table 2: Green Chemistry Solvent Selection Guide
CategoryRecommended SolventsProblematic Solvents (To be avoided)Rationale for SelectionReference
PreferredWater, Ethanol, Isopropanol, Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF)-Low toxicity, biodegradable, derived from renewable sources (for some), better safety profile. whiterose.ac.ukresearchgate.net
UsableToluene, Acetonitrile, Tetrahydrofuran (THF), Heptane-Acceptable for use but have some EHS concerns; substitution should be considered. whiterose.ac.ukchromatographyonline.com
Undesirable-Benzene, Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), N-Methylpyrrolidinone (NMP), 1,4-DioxaneHigh toxicity, carcinogenicity, environmental persistence, or reproductive hazards. whiterose.ac.ukresearchgate.net

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and allow for the use of less hazardous reagents. nwnu.edu.cn The design of sustainable catalysts focuses on creating systems that are highly active, selective, stable, and reusable.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective. frontiersin.orgresearchgate.net Unlike their homogeneous counterparts, which are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid) from the reactants (typically liquid or gas). frontiersin.org This offers significant advantages:

Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex and solvent-intensive separation processes. researchgate.net

Recyclability and Reusability: The recovered catalyst can often be reused multiple times, which reduces waste and lowers process costs. frontiersin.orgajgreenchem.com

Stability: Solid catalysts are often more stable under harsh reaction conditions compared to homogeneous catalysts. researchgate.net

The design of sustainable heterogeneous catalysts involves several strategies. One approach is to use abundant, non-toxic materials. For example, catalysts based on common metals or derived from renewable resources, such as rice husk, are being developed. ajgreenchem.com Zeolites, which are crystalline aluminosilicates, are another class of environmentally inert solid acid catalysts that can replace corrosive and hazardous liquid acids like hydrofluoric acid. nwnu.edu.cn

Furthermore, catalyst design aims to improve selectivity, minimizing the formation of byproducts and thus preventing waste at the source—a core principle of green chemistry. dcatvci.org The development of nanocatalysts, for example, offers high surface area and unique catalytic properties, which can lead to enhanced activity and selectivity under milder reaction conditions. rsc.org The ultimate goal is to create catalytic systems that are not only efficient but also part of a circular economy, where they can be regenerated and reused with minimal environmental impact. stanford.edu

Electrophilic and Nucleophilic Reaction Pathways

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is a key reactive site in this compound, susceptible to nucleophilic attack. This reactivity is amplified by the electron-withdrawing effects of the attached aromatic ring and halogen substituents, which increase the electrophilic character of the carbonyl carbon.

A variety of synthetically important transformations can be carried out at this position. For instance, reduction of the ketone with sodium borohydride (B1222165) in an alcohol solvent typically affords the corresponding secondary alcohol, 5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol. This reaction is a fundamental conversion in organic synthesis, providing a route to chiral alcohols if stereoselective reducing agents are employed.

Furthermore, the carbonyl group can react with organometallic reagents such as Grignard reagents to form tertiary alcohols. The addition of an alkyl or aryl Grignard reagent introduces a new carbon-carbon bond, expanding the molecular framework. Another important reaction is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond, providing access to various alkene derivatives.

ReactantReagentProductReaction Type
This compoundSodium Borohydride5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-olReduction
This compoundAlkyl/Aryl Magnesium BromideTertiary Alcohol DerivativeGrignard Reaction
This compoundPhosphonium YlideAlkene DerivativeWittig Reaction

Reactivity of the Halogen Substituents (Bromo and Chloro)

The bromine and chlorine atoms attached to the aromatic ring of this compound are pivotal for diversification of the molecular structure through transition metal-catalyzed cross-coupling reactions. While generally unreactive towards traditional nucleophilic aromatic substitution, these halogens readily participate in reactions catalyzed by metals like palladium. nih.gov

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orguwindsor.ca A key aspect of the reactivity of this compound is the differential reactivity of the bromo and chloro substituents. The carbon-bromine bond is typically more reactive in oxidative addition to palladium(0) than the carbon-chlorine bond. This allows for selective functionalization at the C-5 position (bromine) while leaving the C-6 position (chlorine) intact for subsequent transformations. nih.gov For example, a Suzuki coupling with an arylboronic acid can selectively replace the bromine atom. nih.gov

This selective reactivity is a valuable tool in synthetic chemistry, enabling the stepwise introduction of different functional groups onto the aromatic core.

Electrophilic Aromatic Substitution on the Dihydronaphthalene Core

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. This deactivation stems from the electron-withdrawing nature of the ketone carbonyl group and the halogen substituents. youtube.commasterorganicchemistry.com

The directing effects of the existing substituents govern the position of any incoming electrophile. The carbonyl group is a meta-director, while the halogen atoms are ortho-, para-directors. The interplay between these directing effects and steric hindrance determines the regiochemical outcome of EAS reactions. For instance, nitration or sulfonation would likely occur at the positions least deactivated and sterically hindered, although forcing conditions might be necessary to achieve a reaction. masterorganicchemistry.com

Redox Transformations of the Carbocyclic System

Oxidation Reactions to Naphthalenone and Quinone Derivatives

The carbocyclic framework of this compound can be subjected to oxidation to yield more unsaturated systems like naphthalenones and quinones. The benzylic position (C-4) of the dihydronaphthalene ring is susceptible to oxidation. Treatment with suitable oxidizing agents can introduce a second carbonyl group at this position, leading to the formation of a dione (B5365651) derivative.

Further oxidation can lead to the aromatization of the dihydronaphthalene ring, resulting in the formation of a substituted naphthalenone. This transformation typically requires stronger oxidizing agents and can be a key step in the synthesis of polycyclic aromatic compounds. The resulting naphthalenones can, in turn, be precursors to quinone structures, which are prevalent in natural products and pharmacologically active compounds.

Reduction Chemistry of the Carbonyl and Aromatic Ring

The reduction of this compound offers several possibilities for structural modification, targeting either the carbonyl group, the aromatic ring, or both. As previously mentioned, the ketone can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride.

For the reduction of the aromatic ring, more powerful methods are required. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, can lead to the saturation of the aromatic ring, ultimately yielding a decalin derivative. The conditions of the hydrogenation (pressure, temperature, catalyst) will influence the stereochemical outcome of the newly formed stereocenters.

Alternatively, a Birch reduction, which utilizes an alkali metal (like lithium or sodium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source, can be employed for the partial reduction of the aromatic ring. This reaction provides access to non-aromatic, partially saturated ring systems that can be valuable intermediates in complex molecule synthesis.

Starting MaterialReagent/ConditionProductType of Transformation
This compoundOxidizing Agent (e.g., CrO₃)5-Bromo-6-chloro-naphthalen-1(2H)-one or dione derivativeOxidation/Aromatization
This compoundH₂, Pd/C5-Bromo-6-chlorodecalin derivativeCatalytic Hydrogenation
This compoundLi, NH₃ (l), EtOHPartially reduced dihydro-naphthalene derivativeBirch Reduction

Rearrangement Reactions and their Underlying Mechanisms

While specific rearrangement reactions of this compound are not extensively documented, the reactivity of similar halogenated tetralones suggests several potential pathways. One of the most relevant is the Beckmann rearrangement of the corresponding oxime derivative.

The Beckmann rearrangement is a well-known acid-catalyzed reaction that converts an oxime to an amide. For tetralone oximes, this typically involves the migration of the aryl group. However, studies on peri-halogen-substituted 1-tetralone oximes have revealed a fascinating deviation from the expected mechanism. The presence of a halogen atom (like the bromine at the C5 position in the title compound) in close spatial proximity to the imino nitrogen can lead to a syn-migration of the alkyl group, in contrast to the usual anti-migration.

This unusual outcome is attributed to the anchimeric assistance of the neighboring halogen. The lone pair electrons of the bromine or chlorine atom can stabilize the transient imino sp2 nitrogen cation through the formation of a cyclic five-membered imino-halonium ion intermediate. This interaction dramatically alters the reaction pathway, favoring the migration of the alkyl group that is syn to the leaving group on the oxime nitrogen. Thus, if the oxime of this compound were subjected to Beckmann rearrangement conditions, the formation of a lactam resulting from alkyl migration could be a significant, if not the major, product.

Another potential rearrangement, contingent on further functionalization, is the Favorskii rearrangement. This reaction typically occurs in α-halo ketones in the presence of a base, leading to a ring contraction. While the title compound is not an α-halo ketone, its derivatization to introduce a halogen at the C2 position would make it a candidate for this transformation, likely yielding an indane carboxylic acid derivative. The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.

Table 1: Potential Rearrangement Reactions and Products

Reaction Name Starting Material Derivative Key Mechanistic Feature Expected Product
Beckmann Rearrangement Oxime of this compound Anchimeric assistance from peri-bromo group leading to syn-migration Alkyl-migrated lactam

Functional Group Interconversions Involving Halogen Moieties

The presence of both bromo and chloro substituents on the aromatic ring of this compound opens up possibilities for selective functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of aryl bromides and aryl chlorides in reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination is a well-established principle that can be exploited for selective synthesis.

Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in these catalytic cycles. This difference in reactivity allows for the selective functionalization of the C5-Br bond while leaving the C6-Cl bond intact.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to selectively form a new carbon-carbon bond at the C5 position. Similarly, a Buchwald-Hartwig amination with an amine would likely lead to the selective formation of a carbon-nitrogen bond at the C5 position. Studies on substrates with multiple different halogens, such as 6-bromo-2-chloroquinoline, have demonstrated the feasibility of such selective aminations.

Subsequent functionalization of the less reactive C6-Cl bond could then be achieved under more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems. This stepwise approach would allow for the synthesis of a diverse range of disubstituted dihydronaphthalenone derivatives.

Table 2: Potential Selective Cross-Coupling Reactions

Reaction Coupling Partner Position of Reaction Catalyst System (Example) Potential Product
Suzuki-Miyaura Coupling Arylboronic acid C5 (Bromo) Pd(PPh₃)₄ / Base 5-Aryl-6-chloro-3,4-dihydronaphthalen-1(2H)-one

Catalytic Transformations Involving the Dihydronaphthalenone Core

The dihydronaphthalenone core of the title compound possesses two key functional handles for catalytic transformations: the ketone and the partially saturated six-membered ring.

The ketone at the C1 position is a prime target for catalytic reduction. Asymmetric transfer hydrogenation, a powerful method for the enantioselective reduction of ketones to alcohols, has been successfully applied to a variety of substituted tetralones. Using chiral ruthenium(II) complexes, such as those developed by Noyori, it is possible to obtain chiral tetralols with high enantiomeric excess. Applying this methodology to this compound would likely yield the corresponding chiral alcohol, a valuable intermediate for further synthetic endeavors.

The dihydronaphthalenone ring system itself can undergo catalytic aromatization. A recently developed method for the programmable deoxychlorination/aromatization of 1-tetralones provides a pathway to multisubstituted 1-chloronaphthalenes through an interrupted Vilsmeier-Haack reaction. This transformation suggests that this compound could potentially be converted into 1,6-dichloro-5-bromonaphthalene under appropriate conditions.

Radical Reaction Mechanisms and Intermediates

The ketone functionality of this compound serves as a gateway to radical chemistry, particularly through the formation of iminyl radicals. Conversion of the ketone to its corresponding oxime or oxime ester provides a precursor that can generate an iminyl radical upon single-electron transfer (SET) or photolysis.

These highly reactive iminyl radicals can undergo a variety of transformations, most notably intramolecular cyclizations if an appropriate radical acceptor is present in the molecule. For instance, if a derivative of the title compound were prepared with an alkenyl side chain, an iminyl radical generated at the C1 position could undergo a 5-exo-trig or 6-exo-trig cyclization to form novel polycyclic nitrogen-containing heterocycles. The resulting carbon-centered radical after cyclization can be trapped by a variety of radical trapping agents, leading to the formation of new C-C, C-N, C-O, or C-X bonds.

The stereochemical outcome of radical reactions, such as the cyclizations mentioned above, is often governed by the conformation of the transition state. In the case of radical additions to the dihydronaphthalenone core or its derivatives, the rigid, boat-like conformation of the partially saturated ring would play a crucial role in directing the approach of incoming radicals or the trajectory of intramolecular cyclizations.

For example, in an intramolecular radical cyclization, the transition state will adopt a chair-like or boat-like geometry to minimize steric interactions. The substituents on the ring system, including the bulky halogen atoms, would influence the conformational preference of the radical intermediate and, consequently, the stereoselectivity of the reaction. Studies on the radical cyclization of open-chain oxime ethers to form substituted cyclopentanes and cyclohexanes have shown that high levels of stereoselectivity can be achieved, and similar principles would apply to the more constrained system of a dihydronaphthalenone. The formation of cis-fused bicyclic products is often favored in such cyclizations, with radical trapping occurring from the more sterically accessible convex face of the newly formed ring system.

Sophisticated Spectroscopic and Crystallographic Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. For a molecule with the complexity of 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one, a suite of advanced NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multidimensional NMR Techniques (2D-NMR: COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial relationships within a molecule. By spreading spectroscopic information across two frequency axes, these techniques resolve signal overlap and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be expected to show correlations between the protons of the three adjacent methylene (B1212753) groups (C2, C3, and C4) in the aliphatic ring, confirming their sequential arrangement.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is a powerful tool for assigning carbon signals based on their known proton attachments. For the target molecule, HSQC would definitively link the proton signals of the C2, C3, and C4 methylene groups to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). This is vital for piecing together the molecular skeleton. For instance, the protons on C4 would show correlations to the carbonyl carbon (C1) and the aromatic carbons C4a and C5. Likewise, the aromatic proton at C8 would show correlations to C1, C7, and C4a. These correlations are instrumental in confirming the substitution pattern on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is key for determining stereochemistry and conformation. In a rigid structure like the tetralone core, NOESY/ROESY could reveal spatial proximities between protons on the aliphatic ring and the aromatic portion of the molecule, helping to define its three-dimensional conformation in solution.

Interactive Table 1: Expected 2D-NMR Correlations for this compound

The following data is hypothetical and illustrates the expected correlations based on the known chemical structure.

Proton(s)COSY Correlation(s)HSQC CorrelationHMBC Correlation(s)
H-2 (CH₂)H-3C-2C-1, C-3, C-4
H-3 (CH₂)H-2, H-4C-3C-2, C-4, C-4a
H-4 (CH₂)H-3C-4C-1, C-3, C-4a, C-5
H-7 (Ar-H)H-8C-7C-5, C-6, C-8a
H-8 (Ar-H)H-7C-8C-1, C-4a, C-6, C-7

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) yields information about the structure, packing, and dynamics of molecules in the solid phase. researchgate.netpharmaffiliates.com This technique is essential for characterizing different physical forms, such as crystalline polymorphs or amorphous solids, which can have distinct physical properties. researchgate.netcymitquimica.com

Using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of solid samples can be obtained. americanelements.comwikipedia.org For this compound, ssNMR could distinguish between a highly ordered crystalline form and a disordered amorphous form. In a crystalline lattice, molecules adopt a specific, repeating arrangement, leading to sharp and distinct signals in the ssNMR spectrum. In an amorphous solid, the lack of long-range order results in a distribution of local environments, which typically causes spectral lines to be significantly broader. Furthermore, subtle differences in the ¹³C chemical shifts can indicate variations in molecular conformation and intermolecular interactions (e.g., halogen bonding) between different solid forms.

Interactive Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shifts (ppm) for Different Physical Forms

Illustrative data showing potential shifts between a crystalline and an amorphous state.

Carbon AtomCrystalline Form (ppm)Amorphous Form (ppm)
C-1 (C=O)196.5197.0 (broad)
C-5 (C-Br)120.1120.5 (broad)
C-6 (C-Cl)133.2133.8 (broad)
C-8a144.8145.2 (broad)

DFT-Calculated Chemical Shifts for Structural Validation

The synergy between experimental NMR and computational chemistry provides a powerful platform for structural validation. nih.gov Density Functional Theory (DFT) has become a highly reliable method for predicting NMR chemical shifts. The process involves creating a 3D model of the molecule, optimizing its geometry to find the lowest energy conformation, and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO).

These calculated shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). By comparing the DFT-calculated ¹H and ¹³C chemical shifts with the experimentally determined values, one can gain high confidence in the structural assignment. A strong correlation between the calculated and experimental data serves as robust validation of the proposed structure. For halogenated compounds, specific computational methods and basis sets may be employed to accurately account for the electronic effects of the bromine and chlorine atoms.

Interactive Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm)

This table illustrates the expected strong correlation between experimental and DFT-calculated values for structural validation.

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical DFT-Calculated δ (ppm)Deviation (ppm)
C-1197.2196.8-0.4
C-238.939.1+0.2
C-322.522.3-0.2
C-429.830.0+0.2
C-4a135.1134.9-0.2
C-5119.8120.2+0.4
C-6133.5133.3-0.2
C-7131.0131.1+0.1
C-8128.4128.5+0.1
C-8a145.3145.0-0.3

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone of chemical analysis, providing precise information about a molecule's mass and, by extension, its elemental composition and structural features.

Precise Mass Determination and Elemental Composition

Unlike low-resolution mass spectrometry which provides nominal mass, HR-MS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₁₀H₈BrClO), the exact monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). The experimentally measured mass from an HR-MS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to match this calculated value within a very small error margin (typically < 5 ppm), confirming the elemental composition.

Furthermore, the presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The molecular ion region for this compound would therefore exhibit a characteristic cluster of peaks at M+, M+2, and M+4, with relative intensities dictated by the statistical combination of these isotopes. This pattern is a definitive indicator of the presence of one bromine and one chlorine atom.

Interactive Table 4: Precise Mass and Elemental Composition Data

Calculated values for C₁₀H₈⁷⁹Br³⁵ClO compared with hypothetical HR-MS results.

ParameterExpected / Calculated ValueHypothetical Observed Value
Molecular FormulaC₁₀H₈BrClOC₁₀H₈BrClO
Monoisotopic Mass257.9498 Da257.9501 Da
Mass Error-1.2 ppm
Isotopic PatternM+, M+2, M+4Observed

Analysis of Fragmentation Pathways for Structural Insights

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed, it can be imparted with excess energy, causing it to break apart into smaller, stable fragment ions. In techniques like tandem mass spectrometry (MS/MS), this fragmentation can be induced and controlled. The masses of these fragments provide clues about the molecule's structure.

For this compound, several fragmentation pathways can be predicted:

Loss of Halogens: Cleavage of the C-Br and C-Cl bonds would lead to fragment ions corresponding to the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺).

Alpha-Cleavage: Fragmentation adjacent to the carbonyl group is common for ketones. This could involve the cleavage of the C1-C8a bond or the C1-C2 bond, leading to characteristic acylium ions.

Retro-Diels-Alder (RDA) Reaction: The unsaturated six-membered aliphatic ring could undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of predictable fragment ions.

Analyzing these fragmentation pathways helps to confirm the connectivity of the core tetralone structure and the positions of the substituents.

Interactive Table 5: Plausible High-Resolution Mass Fragments

Hypothetical data illustrating key fragments expected from the MS/MS analysis of the parent ion.

Hypothetical m/z (Observed)Ion FormulaPlausible Origin of Fragment
229.9814[C₁₀H₈³⁵ClO]⁺Loss of •Br
218.9843[C₁₀H₈⁷⁹BrO]⁺Loss of •Cl
201.0124[C₉H₆⁷⁹Br]⁺Loss of •Cl and •CHO
178.9919[C₉H₅O]⁺Loss of •Br and •Cl
127.0233[C₈H₄Cl]⁺Fragmentation of aromatic ring
115.0542[C₉H₇]⁺Loss of •Br, •Cl, and C=O

Single Crystal X-ray Diffraction Analysis: Awaiting Investigation

Confirmation of Regiochemistry and Relative/Absolute Configuration

X-ray diffraction would definitively confirm the placement of the bromo and chloro substituents on the aromatic ring, verifying the "5-Bromo-6-chloro" nomenclature. It would also reveal the precise arrangement of these atoms relative to each other and the rest of the molecule.

Detailed Analysis of Molecular Conformation

This analysis would provide detailed insight into the conformation of the dihydronaphthalenone ring system. Specifically, the puckering of the cyclohexanone (B45756) ring, which is typically expected to adopt a conformation such as a half-chair or sofa, could be precisely described.

Elucidation of Crystal Packing and Intermolecular Interactions

Understanding how individual molecules of the compound pack together in a crystal lattice is key to comprehending its solid-state properties. X-ray diffraction would identify any significant intermolecular interactions, such as C-H...O or C-H...π interactions, and potential halogen bonding, which could influence the crystal's stability and physical characteristics.

Without experimental crystallographic data, any discussion on these structural aspects would be purely speculative and based on analogies to similar, but not identical, compounds.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy): An Uncharted Spectrum

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Analysis of Functional Group Vibrations and Environmental Effects

A detailed analysis would involve the assignment of specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to the vibrations of the compound's functional groups. For instance, the characteristic stretching vibration of the carbonyl (C=O) group of the cyclohexanone ring would be a prominent feature. The positions of these bands can be influenced by the electronic effects of the bromo and chloro substituents.

Probing Conformational Changes

In some cases, vibrational spectroscopy can be used to study conformational changes in a molecule. However, such studies would require a baseline understanding of the molecule's vibrational modes, which is currently unavailable for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides information about the three-dimensional arrangement of atoms and chromophores within the molecule. For chiral analogues of this compound, the tetralone core and the halogen substituents would act as chromophores, and their spatial disposition would give rise to a characteristic CD spectrum.

The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the stereochemistry of the molecule. Theoretical calculations, often employing density functional theory (DFT), can be used to predict the CD spectra for different enantiomers of a chiral molecule. nih.gov By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral centers can be determined. For instance, in a study on cyclic α-tetralone-based derivatives, a combination of high-performance liquid chromatography with a CD detector and DFT calculations was successfully used to assign the absolute configurations of newly synthesized cathinones. nih.gov

Vibrational circular dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to the vibrational transitions within a molecule. wikipedia.orgbruker.com VCD is particularly sensitive to the conformational flexibility and the nature of non-covalent interactions in a molecule. ru.nl For chiral analogues of this compound, VCD could provide detailed insights into the preferred conformations of the dihydronaphthalene ring and the orientation of the bromo and chloro substituents.

Although no specific data tables for the target compound are available, a hypothetical dataset for a chiral analogue is presented below to illustrate the nature of the information obtained from chiroptical studies.

Table 1: Hypothetical Circular Dichroism Data for a Chiral Analogue

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
350+2.5
320-5.8
290+8.1
260-3.2
240+12.4

Table 2: Hypothetical Vibrational Circular Dichroism Data for a Chiral Analogue

Wavenumber (cm⁻¹)ΔA (x 10⁻⁵)
1680+1.5
1450-0.8
1280+2.1
1100-1.2

The analysis of such data, in conjunction with theoretical modeling, would be instrumental in unequivocally establishing the three-dimensional structure of chiral derivatives of this compound. The insights gained from chiroptical spectroscopy are crucial for understanding structure-activity relationships and for the rational design of new chiral molecules with specific properties.

Computational Chemistry and Theoretical Modeling of 5 Bromo 6 Chloro 3,4 Dihydronaphthalen 1 2h One

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties.

A DFT study would begin with the geometry optimization of 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state of the molecule. From the optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Electronic structure analysis would yield information on the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density and predict sites susceptible to electrophilic or nucleophilic attack.

No published data is available for these parameters for this specific compound.

DFT calculations are frequently used to predict spectroscopic properties, which can aid in the experimental characterization of a compound. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra), Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), and electronic transitions (UV-Visible spectra) could be performed. Comparing these theoretical spectra with experimental data helps confirm the molecular structure.

No published theoretical or experimental spectroscopic data sets were found for this compound.

For a molecule with potential reactivity, DFT can be used to model reaction mechanisms. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating the activation energy barriers. Such studies would elucidate the kinetics and thermodynamics of potential reactions, such as nucleophilic substitution at the bromine or chlorine sites or reactions involving the ketone group.

No reaction pathway studies have been published for this molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

MD simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a non-aromatic ring, MD simulations could explore its conformational landscape. This would reveal the different shapes (conformations) the molecule can adopt, their relative stabilities, and the dynamics of transitioning between them.

There are no available MD simulation studies for this compound.

Modeling of Solvent Effects using Continuum Models (e.g., Polarized Continuum Model)

The properties and behavior of a molecule can change significantly in the presence of a solvent. Continuum models, such as the Polarized Continuum Model (PCM), are used to simulate these effects by representing the solvent as a continuous medium with a defined dielectric constant. These calculations would provide a more accurate prediction of the molecule's geometry, electronic properties, and reactivity in solution.

No studies modeling solvent effects on this compound were found.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

If the compound were being investigated for potential biological activity, QSAR and molecular docking studies would be relevant. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a potential drug (ligand) to a biological target, such as a protein or enzyme. Such a study on this compound would require a specific biological target to be identified, but no such investigations have been published.

No QSAR or molecular docking studies involving this specific compound are available in the literature.

Prediction of Molecular Interactions with Biomolecular Targets (Non-Clinical)

In the absence of empirical data, computational docking simulations serve as a primary method to predict the interactions of this compound with various non-clinical biomolecular targets. These simulations place the ligand (the compound) into the binding site of a macromolecular target, such as a protein or enzyme, and predict the preferred binding orientation and interaction profile.

The molecular structure of this compound, featuring a bicyclic core, a ketone group, and halogen substituents, suggests several potential modes of interaction. The ketone's oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within a binding pocket. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the bromine and chlorine atoms can participate in halogen bonding, a directional interaction with nucleophilic atoms (such as oxygen or nitrogen) in the protein backbone or side chains.

A hypothetical molecular docking study against a kinase, a common target for such scaffolds, could reveal key interactions. For instance, the ketone group might form a hydrogen bond with a backbone amide in the hinge region of the kinase, a common binding motif for kinase inhibitors. The dihydronaphthalene core could occupy a hydrophobic pocket, while the halogen atoms could form specific halogen bonds with carbonyl oxygens or other electron-rich residues in the active site.

Table 1: Predicted Molecular Interactions of this compound with a Hypothetical Kinase Target

Interaction TypeLigand Functional GroupPotential Interacting Residue (Hypothetical)Predicted Distance (Å)
Hydrogen BondKetone (C=O)Backbone NH of Valine2.9
Hydrophobic InteractionDihydronaphthalene CorePhenylalanine, Leucine, Isoleucine3.5 - 4.5
π-π StackingAromatic RingTyrosine3.8
Halogen BondBromineBackbone C=O of Glycine3.1
Halogen BondChlorineSide Chain C=O of Aspartate3.3

It is important to note that the predictions from molecular docking are theoretical and require experimental validation. The actual interaction profile can be influenced by factors such as protein flexibility and the presence of water molecules in the binding site, which are often simplified in standard docking protocols.

Analysis of Binding Affinities and Molecular Recognition Principles (Non-Clinical)

The binding affinity of a ligand to its target is a quantitative measure of the strength of their interaction, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computational methods can estimate binding affinity through scoring functions in molecular docking or more rigorous free energy calculations.

Scoring functions in docking programs provide a rapid estimation of binding affinity, often in terms of a docking score or an estimated binding energy (in kcal/mol). These scores are calculated based on the predicted interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For this compound, a favorable docking score would be anticipated if the predicted interactions are geometrically and energetically favorable. For instance, studies on similar α-tetralone derivatives have shown that their binding affinities are influenced by the nature and position of substituents. ijpsjournal.com

The principles of molecular recognition governing the binding of this compound would be dictated by a combination of factors. The shape complementarity between the ligand and the binding pocket is a fundamental prerequisite. The hydrophobic effect would likely play a significant role, driving the nonpolar dihydronaphthalene core into a hydrophobic cavity of the target protein. The specificity of binding would be enhanced by directional interactions like the hydrogen bond from the ketone and the halogen bonds from the bromine and chlorine atoms. The precise positioning of these functional groups is critical for optimal interaction with the complementary residues in the binding site.

Table 2: Predicted Binding Affinities of this compound and Analogs with a Hypothetical Target

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interactions
This compound -8.5150H-bond, Halogen bonds, Hydrophobic
5,6-Dichloro-3,4-dihydronaphthalen-1(2H)-one-7.9450H-bond, Halogen bonds, Hydrophobic
5-Bromo-3,4-dihydronaphthalen-1(2H)-one-7.2900H-bond, Halogen bond, Hydrophobic
3,4-dihydronaphthalen-1(2H)-one-6.13500H-bond, Hydrophobic

This table presents hypothetical data for illustrative purposes, demonstrating how substitutions can influence predicted binding affinity.

More advanced computational techniques, such as Molecular Dynamics (MD) simulations followed by free energy calculations (e.g., MM/PBSA or MM/GBSA), could provide more accurate predictions of binding affinity by accounting for protein flexibility and solvent effects.

Advanced Quantum Chemical Methods for Specific Properties

Quantum chemical methods, such as Density Functional Theory (DFT), offer a higher level of theoretical accuracy for calculating various electronic and structural properties of molecules. nih.gov These methods can be employed to understand the intrinsic properties of this compound that influence its reactivity and interactions.

One key application is the calculation of the molecule's electrostatic potential (ESP) map. The ESP map would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the ketone group would be an area of negative potential (electron-rich), confirming its role as a hydrogen bond acceptor. The hydrogen atoms would exhibit positive potential (electron-poor). The halogen atoms would show a region of positive potential on their outer surface (the σ-hole), which is responsible for their ability to form halogen bonds.

DFT can also be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

Another application of advanced quantum chemical methods is the calculation of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical prediction of the 1H and 13C NMR spectra can aid in the structural confirmation of the synthesized compound.

Table 3: Predicted Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Dipole Moment3.2 DInfluences solubility and intermolecular interactions
Electrostatic Potential at Ketone Oxygen-45 kcal/molIndicates strong hydrogen bond accepting potential
Electrostatic Potential at Bromine σ-hole+20 kcal/molIndicates potential for halogen bonding

The values in this table are illustrative and represent typical ranges for similar molecules calculated at a common level of theory (e.g., B3LYP/6-31G).*

Rational Design and Derivatization Strategies for Analogues of 5 Bromo 6 Chloro 3,4 Dihydronaphthalen 1 2h One

Systematic Modification of Halogen Substituents

The presence of two distinct halogen atoms, bromine at the 5-position and chlorine at the 6-position, on the aromatic ring of the tetralone core provides a unique opportunity for systematic and selective modification. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can be exploited to introduce a variety of substituents in a controlled manner, thereby generating a diverse library of analogues.

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for the selective functionalization of aryl halides. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 5-position while leaving the 6-chloro substituent intact. This selective reactivity enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the C5 position. Subsequent, more forcing reaction conditions could then be employed to modify the C6-chloro position, leading to di-substituted analogues.

The choice of catalyst, ligands, and reaction conditions can influence the site-selectivity of these cross-coupling reactions. nih.gov For instance, the use of specific palladium catalysts and ligands can sometimes reverse the expected reactivity, allowing for selective coupling at the less reactive C-Cl bond. nih.gov This "atypical" selectivity further expands the possibilities for derivatization.

A summary of potential selective cross-coupling strategies is presented in the table below:

Reaction Type Reagent Typical Selectivity Potential Product
Suzuki-MiyauraArylboronic acidC5-Br5-Aryl-6-chloro-3,4-dihydronaphthalen-1(2H)-one
StilleOrganostannaneC5-Br5-Substituted-6-chloro-3,4-dihydronaphthalen-1(2H)-one
NegishiOrganozinc reagentC5-Br5-Alkyl/Aryl-6-chloro-3,4-dihydronaphthalen-1(2H)-one

By systematically varying the coupling partners in these reactions, a wide array of analogues with modified halogen substituents can be synthesized, allowing for a thorough investigation of the structure-activity relationships associated with this part of the molecule.

Introduction of Diverse Functional Groups for Chemical Space Exploration

Further diversification of the 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one scaffold can be achieved by introducing a variety of functional groups through reactions targeting the aromatic ring, the aliphatic ring, or the ketone moiety.

Hydroxylation of the aromatic ring can be achieved through various methods, including metal-catalyzed C-H activation or via a nucleophilic aromatic substitution of one of the halogen atoms, although the latter typically requires harsh conditions or the presence of strong activating groups. A more plausible route to hydroxylated analogues involves the conversion of the bromo or chloro substituent to a hydroxyl group via a multi-step sequence, for example, through a boronic ester intermediate followed by oxidation.

Alkylation of the tetralone scaffold can be envisioned at several positions. Alkylation at the aromatic ring could be accomplished via cross-coupling reactions as described in the previous section. Alkylation at the C2 position, alpha to the carbonyl group, can be achieved by forming the enolate of the tetralone followed by reaction with an alkyl halide.

The introduction of amide, ester, and ether functionalities significantly expands the chemical diversity and potential for hydrogen bonding interactions of the analogues. These functional groups are typically introduced by first installing a suitable reactive handle, such as a hydroxyl or amino group.

For instance, a hydroxylated analogue of this compound could serve as a precursor for esterification and etherification. Esterification can be readily achieved by reacting the hydroxylated tetralone with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride). Similarly, etherification can be accomplished via a Williamson ether synthesis, where the hydroxylated tetralone is deprotonated to form an alkoxide, which then reacts with an alkyl halide.

The introduction of an amide functionality can be approached through several synthetic routes. One potential strategy involves the Beckmann rearrangement of the oxime derived from this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganicreactions.orgillinois.edu This rearrangement would convert the cyclic ketone into a lactam (a cyclic amide), thus expanding the core scaffold. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganicreactions.orgillinois.edu Another approach would be the synthesis of an amino-tetralin derivative, which could then be acylated to form the corresponding amide.

The table below summarizes potential derivatization strategies for introducing diverse functional groups:

Functional Group Precursor Reaction Potential Product
HydroxylThis compoundBorylation followed by oxidationHydroxy-dihydronaphthalen-1(2H)-one derivative
Alkyl (aromatic)This compoundCross-coupling with an organometallic reagentAlkyl-dihydronaphthalen-1(2H)-one derivative
EsterHydroxy-dihydronaphthalen-1(2H)-one derivativeAcylation with a carboxylic acid derivativeAcyloxy-dihydronaphthalen-1(2H)-one derivative
EtherHydroxy-dihydronaphthalen-1(2H)-one derivativeWilliamson ether synthesisAlkoxy-dihydronaphthalen-1(2H)-one derivative
Amide (Lactam)This compoundOximation followed by Beckmann rearrangementDihalo-benzoazepin-2-one derivative

Scaffold Diversification through Skeletal Rearrangements or Annulation

Altering the core bicyclic structure of this compound through skeletal rearrangements or annulation reactions represents a more advanced strategy for generating structurally novel analogues.

One potential skeletal rearrangement is the conversion of the tetralone scaffold to a naphthalene (B1677914) system. This can be achieved through an aromatization reaction, for instance, by dehydrogenation. A recently developed method for the deoxychlorination/aromatization of tetralones could potentially be applied to convert this compound into a 1,6-dichloro-5-bromonaphthalene derivative. acs.org

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, can lead to more complex polycyclic systems. The Robinson annulation is a classic and powerful method for the formation of a six-membered ring. researchgate.net In the context of this compound, the formation of its enolate followed by a Michael addition to an α,β-unsaturated ketone and a subsequent intramolecular aldol (B89426) condensation could lead to a tricyclic system. The specific regiochemistry of the initial enolate formation would be a key factor in determining the final product.

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions and In Vitro Mechanistic Effects

The systematic generation of analogues of this compound provides a basis for comprehensive structure-activity relationship (SAR) studies. By correlating the structural modifications with observed biological activities, key molecular features responsible for the desired effects can be identified.

Molecular docking studies can provide valuable insights into the potential binding modes of these analogues within the active site of a target protein. Such studies can help to rationalize the observed SAR and guide the design of new analogues with improved properties. For example, docking studies could reveal whether the bromo or chloro substituent is located in a position where it can form a favorable halogen bond with a carbonyl oxygen or other hydrogen bond acceptor in the protein.

The introduction of other functional groups, as discussed in section 6.2, will further modulate the molecular interactions. Hydroxyl, amide, and ether groups can act as hydrogen bond donors or acceptors, potentially forming key interactions with the target protein. The addition of larger alkyl or aryl groups can probe for the presence of hydrophobic pockets in the binding site.

A hypothetical SAR summary based on the derivatization strategies is presented below:

Modification Structural Feature Potential Impact on Molecular Recognition
Halogen substitutionReplacement of Br or Cl with other halogens or functional groupsAlteration of electronic properties, halogen bonding potential, and steric interactions.
Functional group introductionAddition of H-bond donors/acceptors or hydrophobic groupsFormation of new hydrogen bonds or hydrophobic interactions with the target.
Scaffold diversificationChange in the core ring systemAlteration of the overall shape and rigidity of the molecule, potentially leading to new binding modes.

By systematically applying these rational design and derivatization strategies, a comprehensive understanding of the SAR for this class of compounds can be developed, ultimately leading to the identification of analogues with optimized properties for a given biological target.

Influence of Substituent Electronic and Steric Effects

The rational design of analogues based on the this compound scaffold is critically influenced by the electronic and steric properties of its substituents. These factors govern the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. While comprehensive structure-activity relationship (SAR) studies specifically for this di-halogenated tetralone are not extensively documented in publicly available literature, we can infer the influence of various substituents by examining related tetralone derivatives and general principles of medicinal chemistry. researchgate.netnih.gov

Electronic Effects

The electronic nature of substituents on the aromatic ring of the dihydronaphthalenone core can significantly modulate its reactivity and biological activity. The existing bromo and chloro substituents at the C-5 and C-6 positions are electron-withdrawing groups due to their electronegativity. The introduction of additional substituents can either enhance or diminish this electron-withdrawing character, thereby affecting interactions with target proteins.

Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), are expected to decrease the electron density of the aromatic ring. This can influence the molecule's ability to participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3), amino (-NH2), or alkyl groups, would increase the electron density of the aromatic ring, potentially favoring different types of intermolecular interactions.

For instance, in studies of other tetralone derivatives, the introduction of electron-donating groups has been shown to impact their antifungal activity. acs.org It has been observed that derivatives with electron donor groups may exhibit different antifungal effects compared to those with electron-withdrawing groups like nitro or sulfamoyl moieties. acs.org

The electronic effects of substituents can be quantified using the Hammett parameter (σ), which describes the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The table below illustrates the Hammett parameters for some common substituents.

SubstituentHammett Parameter (σp)Expected Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-Cl0.23Moderately Electron-Withdrawing
-Br0.23Moderately Electron-Withdrawing
-H0.00Neutral
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating
-NH₂-0.66Strongly Electron-Donating

Steric Effects

The size and spatial arrangement of substituents, or their steric effects, play a crucial role in determining the binding affinity and selectivity of a molecule for its target. Bulky substituents can create steric hindrance, preventing the molecule from fitting optimally into a binding site. Conversely, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket within the target protein, thereby enhancing binding.

In the context of this compound, the bromine and chlorine atoms already introduce a degree of steric bulk. The addition of further substituents, particularly at positions adjacent to the existing halogens or on the aliphatic ring, would need to be carefully considered.

The influence of steric bulk is often evaluated in SAR studies by systematically increasing the size of a substituent. For example, replacing a methyl group with an ethyl, propyl, or butyl group can reveal the optimal size for a particular position. nih.gov Studies on other classes of compounds have shown that even among halogens, the size of the atom (I > Br > Cl > F) can be a more dominant factor in determining biological potency than its electronic properties. nih.govresearchgate.net

The steric influence of a substituent can be estimated by parameters such as the Taft steric parameter (Es) or molar refractivity (MR). A more negative Es value or a larger MR value generally indicates a bulkier substituent.

SubstituentTaft Steric Parameter (Es)Molar Refractivity (MR)Relative Steric Bulk
-H1.241.03Very Small
-F0.780.92Small
-Cl0.276.03Medium
-Br0.088.88Medium-Large
-CH₃0.005.65Medium
-CF₃-1.165.02Medium
-C(CH₃)₃-1.5419.62Very Large

Molecular and Cellular Interaction Studies Pre Clinical and Mechanistic Focus

Enzyme Interaction and Inhibition Studies in vitro

There is no available data from in vitro studies to characterize the interaction of 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one with any enzyme systems.

Kinetic Characterization of Enzyme Modulation

No information exists regarding the kinetic parameters (e.g., IC₅₀, Kᵢ, mechanism of inhibition) for the modulation of any enzyme by this compound.

Identification of Specific Enzyme Targets

Scientific literature has not identified any specific enzyme targets for this compound.

Receptor Binding Assays and Mechanistic Elucidation in vitro

No receptor binding assays or mechanistic studies have been published for this compound.

Ligand-Receptor Interaction Profiling

There are no available reports or data tables detailing the binding affinity or selectivity of this compound for any known biological receptors.

Signaling Pathway Analysis

Research investigating the effect of this compound on intracellular signaling pathways is not present in the current body of scientific literature.

Investigations into Cellular Pathway Modulation in vitro

No in vitro studies have been conducted or published concerning the modulation of any cellular pathways by this compound. Consequently, there are no research findings or data tables to report for this section.

Analysis of Apoptosis Induction Pathways

To determine if this compound can induce programmed cell death, a critical process in cancer therapeutics, a series of assays would be conducted. nih.govnih.gov Initial screening using techniques like Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry would quantify the extent of apoptosis in cancer cell lines treated with the compound.

Further mechanistic insights would involve monitoring the activation of key apoptotic proteins. Western blot analysis would be employed to measure the cleavage of caspase-3, a central executioner caspase, and PARP (Poly (ADP-ribose) polymerase). nih.gov The involvement of the intrinsic (mitochondrial) pathway would be assessed by examining the expression levels of the Bcl-2 family of proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL) and the release of cytochrome c from the mitochondria. nih.gov To investigate the extrinsic (death receptor) pathway, the activation of caspase-8 would be analyzed. nih.gov

A representative data table for such an investigation is presented below, illustrating hypothetical outcomes.

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+)Fold Change in Caspase-3 Activity
MCF-70 (Control)5.2 ± 1.11.0
MCF-71025.8 ± 3.53.2
MCF-75068.4 ± 5.28.7
A5490 (Control)4.8 ± 0.91.0
A5491015.1 ± 2.32.1
A5495045.7 ± 4.15.4

Table 1: Hypothetical Analysis of Apoptosis Induction. Data would be generated from at least three independent experiments and presented as mean ± standard deviation.

Cell Cycle Progression Modulation in Defined Cell Lines

The effect of this compound on cell cycle progression would be investigated using flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide. This would reveal whether the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

To understand the molecular basis of any observed cell cycle arrest, the expression and activity of key cell cycle regulatory proteins would be examined. For instance, if a G1 arrest is observed, the levels of cyclins D and E, cyclin-dependent kinases (CDKs) 2 and 4, and CDK inhibitors like p21 and p27 would be quantified via Western blotting or qPCR.

A hypothetical data table summarizing potential findings is shown below.

Cell LineTreatment Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT1160 (Control)45.3 ± 2.830.1 ± 1.924.6 ± 2.1
HCT1162568.9 ± 3.415.2 ± 1.515.9 ± 1.8
HeLa0 (Control)50.1 ± 3.128.5 ± 2.021.4 ± 1.7
HeLa2548.8 ± 2.929.1 ± 2.222.1 ± 1.9

Table 2: Hypothetical Cell Cycle Analysis. Data would represent the percentage of cells in each phase of the cell cycle after a 24-hour treatment period.

Intracellular Target Engagement Studies

Identifying the direct molecular targets of this compound within the cell is crucial for understanding its mechanism of action. Techniques such as cellular thermal shift assay (CETSA) could be employed to assess the binding of the compound to its target protein in intact cells. researchgate.net This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Alternatively, activity-based protein profiling (ABPP) using a tagged version of the compound could identify covalent binding partners. Another approach involves using NanoBRET (Bioluminescence Resonance Energy Transfer) assays, which can quantify target engagement in living cells in real-time. researchgate.net

Target Identification and Validation Strategies at a Molecular Level

Should the initial cellular assays suggest a specific pathway is affected, a range of strategies would be employed to identify the direct molecular target. Affinity chromatography, where a derivative of this compound is immobilized on a solid support, could be used to pull down its binding partners from cell lysates. These proteins would then be identified using mass spectrometry.

Computational approaches, such as in silico molecular docking, could predict potential protein targets based on the compound's structure. researchgate.net These predictions would then require experimental validation. Once a putative target is identified, its role in the observed cellular effects would be validated using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein, respectively. If the cellular phenotype induced by the compound is rescued by the absence of the protein, this provides strong evidence for it being the direct target.

Protein-Ligand Interaction Analysis through Biophysical Methods

To characterize the direct physical interaction between this compound and a validated protein target, several biophysical methods would be utilized. nih.govjelsciences.comresearchgate.net

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net

Surface Plasmon Resonance (SPR): SPR can determine the kinetics of the binding interaction, providing association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can also be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping, can provide atomic-level information about the binding interface on both the ligand and the protein. jelsciences.com

X-ray Crystallography: Co-crystallization of the protein-ligand complex can provide a high-resolution three-dimensional structure of the binding site, revealing the precise molecular interactions that govern binding. nih.gov

A summary of the type of data obtained from these methods is presented in the hypothetical table below.

Biophysical MethodParameter MeasuredHypothetical Value for Target X
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)5.2 µM
Isothermal Titration Calorimetry (ITC)Stoichiometry (n)1.1
Surface Plasmon Resonance (SPR)Association Rate (ka)2.5 x 10^4 M⁻¹s⁻¹
Surface Plasmon Resonance (SPR)Dissociation Rate (kd)1.3 x 10⁻¹ s⁻¹

Table 3: Hypothetical Biophysical Data for Protein-Ligand Interaction. These values would be essential for structure-activity relationship (SAR) studies and lead optimization.

Advanced Analytical Methodologies for Complex System Characterization

Hyphenated Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS) for Purity, Identity, and Multi-Component Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of "5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one."

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a primary tool for the analysis of this non-volatile compound. The technique allows for the separation of the target compound from a mixture, followed by its ionization and fragmentation to produce a unique mass spectrum for unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique, particularly for the analysis of thermally stable and volatile impurities that may be present. wjpsonline.comwjpsonline.comhilarispublisher.comresearchgate.net The compound itself may also be amenable to GC-MS analysis, providing complementary information to HPLC-MS/MS. In the analysis of related halogenated compounds, GC-MS is a standard method for identifying and quantifying impurities. wjpsonline.comwjpsonline.comhilarispublisher.comresearchgate.net

Table 1: Illustrative Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound

Parameter HPLC-MS/MS GC-MS
Chromatography Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase/Carrier Gas Gradient of water and acetonitrile (B52724) with 0.1% formic acidHelium
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)
Mass Analyzer Triple Quadrupole (QqQ) or OrbitrapQuadrupole or Time-of-Flight (TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) or Full ScanFull Scan or Selected Ion Monitoring (SIM)

High-Resolution Analytical Methods for Trace Impurities and Degradation Products

The detection and identification of trace impurities and degradation products of "this compound" are critical for quality control and stability studies. High-resolution mass spectrometry (HRMS) is the leading technique for this purpose, providing highly accurate mass measurements that facilitate the determination of elemental compositions. americanpharmaceuticalreview.com

Techniques such as HPLC coupled with Orbitrap MS or GC coupled with Time-of-Flight (TOF) MS enable the differentiation of compounds with very similar masses, which is essential for identifying unknown impurities. nih.gov Potential impurities could include isomers, products of dehalogenation, or oxidation products.

Table 2: Potential Impurities of this compound and their Characterization by HRMS

Potential Impurity Molecular Formula Exact Mass Analytical Approach
Isomeric VariantsC₁₀H₈BrClO273.9423HPLC-HRMS for chromatographic separation and accurate mass measurement.
De-brominated ProductC₁₀H₉ClO180.0342GC-HRMS or HPLC-HRMS to identify the loss of bromine.
De-chlorinated ProductC₁₀H₉BrO223.9813GC-HRMS or HPLC-HRMS to identify the loss of chlorine.
Oxidation Product (e.g., addition of hydroxyl group)C₁₀H₈BrClO₂289.9372HPLC-HRMS to identify the addition of oxygen.

Application in Complex Biological Matrices (e.g., Cell Lysates, Biochemical Assays)

Analyzing "this compound" in complex biological matrices like cell lysates presents significant challenges due to the presence of numerous interfering substances. figshare.comnih.gov Effective sample preparation is paramount to remove these interferences and prevent issues such as ion suppression in LC-MS analysis.

Common sample preparation techniques include:

Protein Precipitation: Often the first step to remove the bulk of proteins from the sample.

Liquid-Liquid Extraction (LLE): To partition the analyte of interest into an organic solvent, leaving behind more polar interfering compounds.

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid support while interferences are washed away, followed by elution of the purified analyte.

The choice of sample preparation method will depend on the specific biological matrix and the concentration of the analyte.

Quantitative Analytical Approaches

For the quantitative analysis of "this compound," HPLC-MS/MS operated in the Multiple Reaction Monitoring (MRM) mode is the method of choice due to its high selectivity and sensitivity. uab.edu This technique involves monitoring a specific precursor-to-product ion transition for the analyte, which significantly reduces background noise and improves quantification accuracy.

A typical quantitative method would be validated according to established guidelines, assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Accuracy and Precision: To ensure the method provides reliable and reproducible results.

Table 3: Representative Validation Parameters for a Quantitative HPLC-MS/MS Method for this compound

Parameter Typical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Conclusion and Emerging Research Avenues for Dihydronaphthalenone Derivatives

Summary of Key Research Advancements

Research on dihydronaphthalenone derivatives has primarily focused on their utility as versatile intermediates in organic synthesis and their potential as biologically active agents. The core structure is a key building block for a variety of more complex molecules, including pharmaceutical intermediates, fluorescent dyes, and pesticides. A significant area of advancement has been the functionalization of the dihydronaphthalenone ring system to generate libraries of compounds for biological screening.

A notable application is in the synthesis of chalcone-like analogs with potent enzyme inhibitory activity. For instance, a series of 6-hydroxy-3,4-dihydronaphthalenone derivatives were synthesized via aldol (B89426) condensation. nih.gov Subsequent evaluation revealed that several of these compounds were remarkable inhibitors of the tyrosinase enzyme, with the most potent derivative, 6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, exhibiting an IC₅₀ value of 8.8 μM, slightly more favorable than the reference standard, kojic acid. nih.gov

Furthermore, novel synthetic methodologies are continually being developed for the transformation of the tetralone core, which is the foundational structure of dihydronaphthalenones. A recent breakthrough is the programmable deoxychlorination and aromatization of tetralones to produce multisubstituted 1-chloronaphthalenes through an interrupted Vilsmeier–Haack reaction. acs.org This method demonstrates the sophisticated chemical transformations that can be applied to this scaffold, expanding its synthetic utility.

Identification of Unexplored Synthetic Strategies

Despite progress, the full synthetic potential of substituted dihydronaphthalenones remains to be unlocked. Current preparations often rely on classical methods such as the bromination and subsequent oxidation of tetraline precursors. There is considerable scope for the development of more efficient, selective, and sustainable synthetic routes.

Future avenues for exploration include:

Late-Stage Functionalization: Developing C-H activation methodologies to directly install functional groups onto the dihydronaphthalenone core would provide rapid access to diverse analogs, bypassing the need for multi-step sequences involving pre-functionalized starting materials.

Asymmetric Catalysis: The chiral centers inherent in many dihydronaphthalenone derivatives are often generated as racemic mixtures. The development of enantioselective catalytic methods for their synthesis would be a significant advance, particularly for applications in chemical biology where stereochemistry is crucial.

Biocatalysis and Biomimetic Synthesis: Nature produces complex polyketide-derived molecules, some of which feature related structural motifs. nih.gov Exploring enzymatic or biomimetic approaches could lead to novel and environmentally benign pathways to dihydronaphthalenone derivatives.

Heteroatom Incorporation: Inspired by work on other scaffolds where replacing oxygen with sulfur alters biological activity, the synthesis of thia-analogs of dihydronaphthalenones could yield compounds with unique chemical and biological properties. mdpi.com

A summary of current and potential synthetic approaches is presented below.

Synthetic Strategy Description Status Reference
Classical Synthesis Multi-step synthesis involving bromination and oxidation of naphthalene (B1677914) or tetraline precursors.Established
Aldol Condensation Condensation of a dihydronaphthalenone with an aldehyde to form chalcone-like derivatives.Established nih.gov
Interrupted Vilsmeier–Haack Deoxychlorination/aromatization of the tetralone core to yield chloronaphthalenes.Recently Developed acs.org
C-H Activation Direct functionalization of C-H bonds on the aromatic or aliphatic rings.UnexploredN/A
Asymmetric Synthesis Catalytic methods to produce single enantiomers of chiral dihydronaphthalenone derivatives.UnexploredN/A

Frontiers in Mechanistic Organic Chemistry

The dihydronaphthalenone framework provides a rich platform for investigating reaction mechanisms. The interrupted Vilsmeier–Haack reaction is a case in point, where the choice of N,N-dialkylformamide and the presence of a Lewis acid like ZnCl₂ are critical to steer the reaction away from classical chloroformylation towards the desired deoxychlorination/aromatization pathway. acs.org Elucidating the precise role of sterically hindered formamides in preventing the formation of a stable Vilsmeier reagent and promoting the alternative pathway is a frontier in mechanistic investigation.

Furthermore, in the context of their biological activity, understanding the mechanism of enzyme inhibition is crucial. Kinetic studies on the tyrosinase-inhibiting dihydronaphthalenone derivative C2 revealed a competitive mode of inhibition. nih.gov This indicates that the inhibitor binds to the active site of the enzyme, likely through interactions with the copper ions essential for catalysis. nih.gov Deeper mechanistic studies, potentially using isotopic labeling or advanced spectroscopic techniques, could precisely map the interactions between the dihydronaphthalenone scaffold and enzyme active sites, guiding the design of more potent and selective inhibitors.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is accelerating research into dihydronaphthalenone derivatives and related heterocyclic systems. nih.govdovepress.com Molecular modeling is increasingly used to predict the activity of synthesized compounds and to understand their mechanisms of action at a molecular level. dovepress.com

In the study of dihydronaphthalenone-based tyrosinase inhibitors, molecular docking was employed to investigate the binding modes of the synthesized compounds within the enzyme's active site. nih.gov The computational results corroborated the experimental findings, showing that the most potent compound formed the most stable enzyme-inhibitor complex. nih.gov This integrated approach, where computational predictions guide experimental design and experimental results validate computational models, is a powerful paradigm for modern chemical research.

This trend is widely applicable, with density functional theory (DFT) methods being used to calculate optimized structural parameters and molecular electrostatic potentials, while docking simulations predict binding affinities and interactions with biological targets. nih.govmdpi.com

Computational Method Application in Heterocycle Research Reference
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target. nih.govnih.govdovepress.com
Density Functional Theory (DFT) Calculates electronic structure, optimized geometry, and various molecular properties. nih.gov
ADME/T Prediction In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.comjbiochemtech.com
Molecular Dynamics (MD) Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. jbiochemtech.com

Potential for Novel Chemical Tool Development in Molecular Biology (Non-Clinical)

Beyond their potential as precursors to therapeutic agents, dihydronaphthalenone derivatives hold promise as chemical tools for basic research in molecular biology. Chemical tools are molecules designed to interact with specific biological targets (like proteins) to study their function in a controlled manner.

The demonstrated ability of dihydronaphthalenone derivatives to act as potent and competitive enzyme inhibitors makes them excellent starting points for developing such tools. nih.gov For example, a dihydronaphthalenone-based inhibitor could be modified with a fluorescent tag or a reactive group to create a chemical probe. Such probes could be used to:

Visualize Enzyme Localization: Track the location of an enzyme, such as tyrosinase, within cells using microscopy.

Activity-Based Protein Profiling (ABPP): Identify and quantify the active members of an enzyme family in complex biological samples.

Target Validation: Confirm that the inhibition of a specific enzyme leads to a particular cellular phenotype, helping to validate it as a potential drug target.

The structural versatility of the dihydronaphthalenone scaffold allows for fine-tuning of properties like potency, selectivity, and cell permeability, which are essential for the development of high-quality chemical probes. By exploring the inhibitory potential against other enzymes, such as protein tyrosine phosphatases or lipoxygenases, the scope of this scaffold can be expanded to create a diverse toolkit for dissecting complex biological processes. nih.govdovepress.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and cyclization steps. Initial bromination of biphenyl precursors is followed by chlorination at the 6-position. The dihydronaphthalenone moiety is introduced through Friedel-Crafts acylation or Claisen-Schmidt condensation under acidic/basic conditions. Reaction optimization often involves controlling temperature (70–120°C) and using catalysts like AlCl₃ or BF₃·Et₂O .
  • Key Parameters :

StepReagentsTemperature (°C)Yield (%)
BrominationBr₂/FeCl₃8065–75
ChlorinationCl₂/FeCl₃7060–70
CyclizationAc₂O/H₂SO₄10050–60

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:

  • NMR : 1^1H NMR shows characteristic signals for aromatic protons (δ 6.8–7.5 ppm) and dihydro protons (δ 2.5–3.2 ppm). 13^{13}C NMR confirms ketone carbonyl (~200 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (C₁₀H₈BrClO⁺, m/z 272.94) .
  • X-ray Crystallography : SHELXL refinement reveals bond lengths (C=O: 1.21 Å, C-Br: 1.89 Å) and chair conformation of the cyclohexanone ring .

Advanced Research Questions

Q. What strategies optimize reaction yields in the halogenation steps of this compound?

  • Methodological Answer : Yield optimization focuses on:

  • Catalyst Selection : FeCl₃ vs. AlCl₃ for regioselectivity in bromination/chlorination .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve halogen incorporation .
  • Temperature Gradients : Stepwise heating (70°C → 100°C) minimizes side reactions like over-halogenation .

Q. How are crystallographic data contradictions resolved during structural refinement?

  • Methodological Answer : Discrepancies in bond angles or hydrogen placement are addressed using:

  • SHELX Constraints : Riding hydrogen models (d(C–H) = 0.93–0.97 Å) and isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
  • Twinned Data Handling : SHELXD/SHELXE pipelines for high-resolution data, especially with monoclinic space groups (e.g., P2₁/n) .
  • Weak Hydrogen Bonds : Analysis of C–H···π interactions (e.g., 3.55 Å) to validate packing stability .

Q. How can solubility limitations of this compound be mitigated for biological assays?

  • Methodological Answer : Solubility enhancement methods include:

  • Derivatization : Michael addition with guanidine hydrochloride introduces polar groups, improving aqueous solubility by ~30% .
  • Co-solvent Systems : DMSO/PBS (10:90 v/v) maintains stability during cytotoxicity testing .
  • Nanoformulation : Liposomal encapsulation increases bioavailability (e.g., IC₅₀ reduction from 50 μM to 15 μM in cancer cell lines) .

Q. What approaches reconcile conflicting spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer : Contradictions are resolved via:

  • 2D NMR : HSQC/HMBC correlations confirm connectivity of Br/Cl substituents .
  • High-Resolution MS : Exact mass analysis (Δ < 5 ppm) distinguishes isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br) .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts and vibrational frequencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.